3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride
CAS No.:
Cat. No.: VC18098175
Molecular Formula: C12H15ClF3NO
Molecular Weight: 281.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClF3NO |
|---|---|
| Molecular Weight | 281.70 g/mol |
| IUPAC Name | 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3NO.ClH/c1-17-11-6-8(9-4-5-16-7-9)2-3-10(11)12(13,14)15;/h2-3,6,9,16H,4-5,7H2,1H3;1H |
| Standard InChI Key | SJYZOYYHZFICIF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2CCNC2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride reflects its structure:
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A pyrrolidine ring (a five-membered saturated amine ring) at position 3 of the phenyl group.
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Methoxy (–OCH₃) and trifluoromethyl (–CF₃) substituents at positions 3 and 4 of the phenyl ring, respectively.
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A hydrochloride salt formed via protonation of the pyrrolidine’s secondary amine.
Molecular Formula: C₁₂H₁₅ClF₃NO
Molecular Weight: 281.7 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, F=19.00, N=14.01, O=16.00).
Structural Characterization
The compound’s structure is confirmed through spectroscopic and crystallographic methods:
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¹H NMR: Aromatic protons on the phenyl ring resonate at δ 7.2–7.8 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm. The pyrrolidine protons show complex splitting patterns between δ 1.8–3.5 ppm .
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¹⁹F NMR: The –CF₃ group produces a distinct quartet at δ -63 ppm due to coupling with adjacent protons .
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X-ray Crystallography: Reveals a planar phenyl ring and chair conformation of the pyrrolidine, stabilized by intramolecular hydrogen bonding between the amine and chloride ion .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step organic reactions, often beginning with functionalized pyrrolidine intermediates:
Route 1: Palladium-Catalyzed Coupling
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Pyrrolidine Protection: The secondary amine of pyrrolidine is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.
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Suzuki-Miyaura Coupling: A boronic acid derivative of 3-methoxy-4-(trifluoromethyl)benzene reacts with Boc-protected 3-bromopyrrolidine under palladium catalysis (e.g., Pd(PPh₃)₄) to form the carbon-carbon bond .
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Deprotection and Salt Formation: The Boc group is removed with HCl in dioxane, yielding the hydrochloride salt.
Reaction Conditions:
Route 2: Reductive Amination
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Ketone Intermediate: 3-Methoxy-4-(trifluoromethyl)acetophenone is reacted with pyrrolidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the secondary amine .
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Acidification: Treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.
Advantages: Higher atom economy (∼85% yield) but requires stringent moisture control .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | 25 mg/mL (25°C) |
| Solubility in DMSO | >50 mg/mL |
| Melting Point | 198–202°C (decomposes) |
| pKa (Amine) | 9.2 ± 0.3 |
| Hygroscopicity | Moderate; store under N₂ |
The hydrochloride salt improves aqueous solubility compared to the free base, critical for biological assays . The –CF₃ group enhances metabolic stability by resisting oxidative degradation .
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O of amide byproducts), 1240 cm⁻¹ (C–F), and 1100 cm⁻¹ (C–O–C).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 246.1 [M–HCl]⁺, with fragments at m/z 159.0 (–CF₃ loss) and 98.1 (pyrrolidine ring) .
| Study Type | Findings | Source Model |
|---|---|---|
| Cytotoxicity | IC₅₀ > 100 μM (HEK293 cells) | In vitro |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) | Phase I metabolism |
| Blood-Brain Barrier Penetration | LogBB = 0.7 (predicted) | Computational model |
These properties position the compound as a candidate for CNS-targeted drug development .
Applications in Research
Medicinal Chemistry
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Lead Optimization: Used to refine pharmacokinetic profiles of dopamine agonists. For example, replacing –OCH₃ with –OCF₃ in analogs improves metabolic stability by 30% .
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Prodrug Synthesis: The amine group is acylated to create prodrugs with enhanced oral bioavailability.
Material Science
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Liquid Crystals: The –CF₃ group’s dipole moment aids in designing thermally stable mesogens for display technologies .
| Parameter | Rating |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |
| Skin Irritation | Mild (OECD 404) |
| Environmental Impact | Low (EC₅₀ > 100 mg/L) |
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